

Lansoprazole N-oxide stability and degradation pathways

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Compound of Interest

Compound Name: *Lansoprazole N-oxide*

Cat. No.: *B194826*

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Technical Support Center: Lansoprazole N-oxide

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of **Lansoprazole N-oxide**. The following information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is **Lansoprazole N-oxide** and where is it encountered?

A1: **Lansoprazole N-oxide** is a potential impurity and a known degradation product of the proton pump inhibitor, Lansoprazole.^[1] It is often formed under stress conditions such as acidic, basic, and oxidative environments.^{[1][2]}

Q2: What are the typical storage conditions for **Lansoprazole N-oxide**?

A2: As a solid, **Lansoprazole N-oxide** should be stored at -20°C for long-term stability, where it can be stable for at least 4 years.^[1] For short-term handling, it can be shipped at room temperature.^[1]

Q3: In which solvents is **Lansoprazole N-oxide** soluble?

A3: **Lansoprazole N-oxide** is soluble in dimethyl sulfoxide (DMSO).

Q4: Under what conditions does Lansoprazole degrade to form **Lansoprazole N-oxide**?

A4: Forced degradation studies on Lansoprazole have shown that **Lansoprazole N-oxide** is formed under acidic, basic, and oxidative stress conditions. It is one of several degradation products and its formation is a key indicator of Lansoprazole's instability under these conditions.

Troubleshooting Guides

This section addresses common issues that may arise during the analysis of Lansoprazole and its degradation products, including **Lansoprazole N-oxide**.

Issue 1: Appearance of an unknown peak corresponding to the mass of **Lansoprazole N-oxide** in the chromatogram of a Lansoprazole sample.

- Possible Cause: Degradation of the Lansoprazole sample due to improper storage or handling. Lansoprazole is known to be unstable under acidic, basic, and oxidative conditions, leading to the formation of **Lansoprazole N-oxide**.
- Solution:
 - Review the storage conditions of the Lansoprazole sample. Ensure it is protected from light and stored at the recommended temperature.
 - Prepare fresh solutions of Lansoprazole for analysis, as degradation can occur in solution.
 - Use high-purity solvents to avoid acidic or oxidative contaminants that may induce degradation.

Issue 2: Difficulty in separating **Lansoprazole N-oxide** from other degradation products in HPLC analysis.

- Possible Cause: Sub-optimal chromatographic conditions. The separation of multiple degradation products requires a well-developed stability-indicating method.
- Solution:

- Optimize the mobile phase composition and gradient. A gradient elution is often necessary to resolve all degradation products.
- Adjust the pH of the mobile phase to improve the peak shape and resolution of ionizable compounds like Lansoprazole and its derivatives.
- Select a suitable stationary phase. A C18 column is commonly used for the analysis of Lansoprazole and its impurities.

Quantitative Data

The following table summarizes the conditions under which Lansoprazole degrades to form various products, including **Lansoprazole N-oxide**. Quantitative data on the intrinsic stability of isolated **Lansoprazole N-oxide** is not readily available in the reviewed literature.

Stress Condition	Reagents and Conditions	Major Degradation Products of Lansoprazole	Reference
Acidic Hydrolysis	0.01 N HCl, Room Temperature	DP-1, DP-2, DP-3	
Basic Hydrolysis	2 N NaOH, 80°C	DP-4 (potential for N-oxide formation)	
Oxidative Degradation	2% H ₂ O ₂ , Room Temperature	DP-4 (Lansoprazole sulfone, with N-oxide as a possible alternative structure)	
Neutral Hydrolysis	Water, 80°C	Minor degradation	

Experimental Protocols

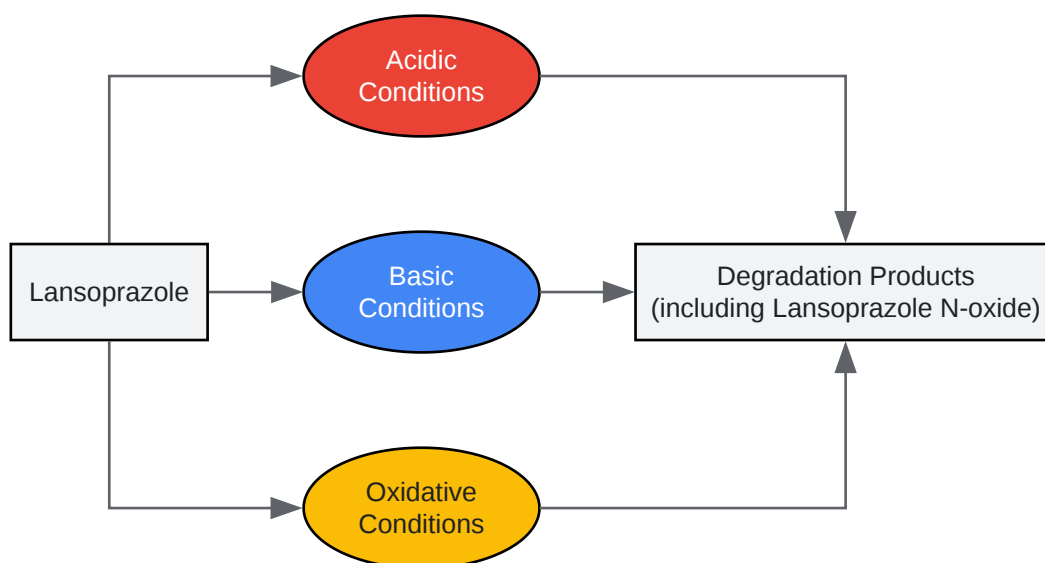
The following are detailed methodologies for forced degradation studies of Lansoprazole, which can be adapted to study the formation of **Lansoprazole N-oxide**.

Protocol 1: Forced Degradation of Lansoprazole

- Objective: To induce the degradation of Lansoprazole under various stress conditions and to identify the resulting degradation products, including **Lansoprazole N-oxide**.
- Procedure:
 - Stock Solution Preparation: Prepare a stock solution of Lansoprazole (e.g., 1 mg/mL) in a suitable solvent such as a 50:50 (v/v) mixture of acetonitrile and water.
 - Stress Conditions:
 - Acidic Hydrolysis: Dilute the stock solution with 0.01 N HCl and keep it at room temperature.
 - Basic Hydrolysis: Dilute the stock solution with 2 N NaOH and heat at 80°C.
 - Oxidative Degradation: Dilute the stock solution with 2% hydrogen peroxide and keep at room temperature in the dark.
 - Neutral Hydrolysis: Dilute the stock solution with water and heat at 80°C.
 - Sample Collection and Preparation: Withdraw samples at various time points. Dilute the samples to a suitable concentration (e.g., 3 µg/mL) with the mobile phase and filter through a 0.22 µm syringe filter before analysis.
 - Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method coupled with a mass spectrometer to identify and quantify Lansoprazole and its degradation products.

Visualizations

The following diagrams illustrate the degradation pathways of Lansoprazole and a typical experimental workflow for its analysis.



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Caption: Degradation pathways of Lansoprazole.

Sample Preparation

Prepare Lansoprazole
Stock Solution



Apply Stress Conditions
(Acid, Base, Oxidation)



Dilute and Filter Samples



Analysis

HPLC/UPLC Separation



Mass Spectrometry
Identification



Quantification

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Caption: Experimental workflow for degradation studies.

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